
4(3H)-Quinazolinone, 3-(3-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-3-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2’,4’-difluoro(1,1’-biphenyl) moiety, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Biphenyl Moiety: The biphenyl group can be introduced via Suzuki coupling reactions, where a boronic acid derivative of 2’,4’-difluorobiphenyl is coupled with a halogenated quinazolinone intermediate.
Attachment of the Oxopropyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of kinases or other signaling proteins, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the biphenyl and oxopropyl groups.
2’,4’-Difluoro-1,1’-biphenyl: The biphenyl moiety without the quinazolinone core.
3-Oxopropyl derivatives: Compounds with similar oxopropyl groups but different core structures.
Uniqueness
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- is unique due to its combination of the quinazolinone core, biphenyl moiety, and oxopropyl group, which confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
134563-15-8 |
|---|---|
Formule moléculaire |
C23H16F2N2O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
3-[3-[4-(2,4-difluorophenyl)phenyl]-3-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C23H16F2N2O2/c24-17-9-10-18(20(25)13-17)15-5-7-16(8-6-15)22(28)11-12-27-14-26-21-4-2-1-3-19(21)23(27)29/h1-10,13-14H,11-12H2 |
Clé InChI |
QIMALGXJTQRIIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
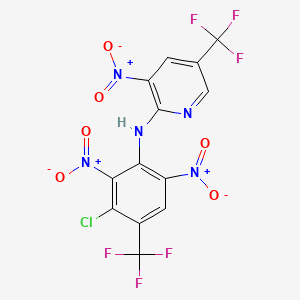
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)

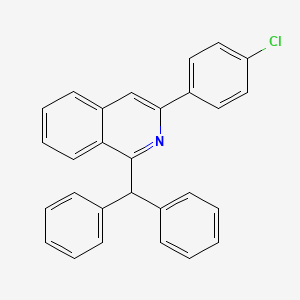
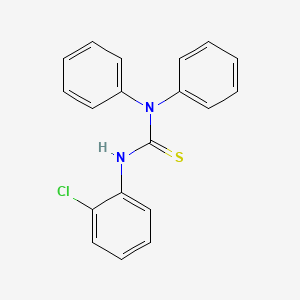
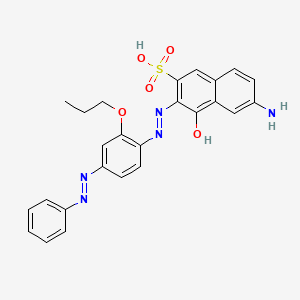
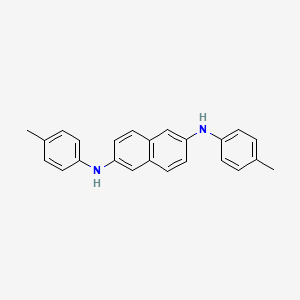
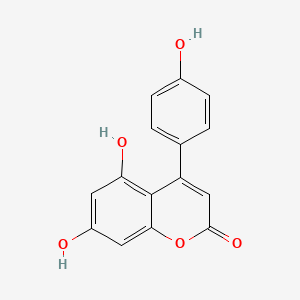
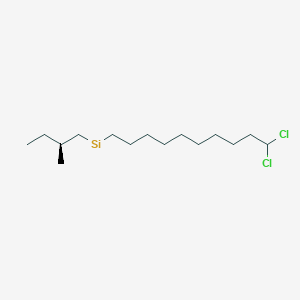
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
